4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Description
Synthesis Analysis
Piperidine derivatives, such as 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have been synthesized using various methods . These methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of these compounds is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be analyzed using single crystal X-ray diffraction (XRD) study . The crystal is crystallized in monoclinic system with space group P21/n .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be analyzed using various techniques such as UV-Vis, NMR, and FT-IR spectral analysis .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. These agents may combat microbial resistance, which remains a global concern. The compound you’ve mentioned could be evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria .
properties
IUPAC Name |
4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOBWFVXTHCNKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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